molecular formula C20H11BrF2N2 B12603573 Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)- CAS No. 647375-45-9

Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)-

Cat. No.: B12603573
CAS No.: 647375-45-9
M. Wt: 397.2 g/mol
InChI Key: OSMMJOLKBSRHAV-UHFFFAOYSA-N
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Description

Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)- is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and fluorine atoms in its structure enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline derivatives typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. For Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)-, the reaction can be carried out using 4-fluorobenzene-1,2-diamine and 6-bromo-1,2-diketone under reflux conditions in the presence of a suitable catalyst such as titanium silicate-1 (TS-1) in methanol .

Industrial Production Methods: Industrial production of quinoxaline derivatives often employs scalable and efficient methods. The use of recyclable catalysts and green chemistry principles is emphasized to minimize environmental impact. For instance, the reaction can be scaled up using phosphate-based heterogeneous catalysts like mono-ammonium phosphate (MAP) or di-ammonium phosphate (DAP) .

Chemical Reactions Analysis

Types of Reactions: Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of partially or fully reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)- involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal function. This binding can lead to cell cycle arrest and apoptosis in cancer cells. The compound’s fluorine atoms enhance its ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

    Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.

    Cinnoline: Structurally similar but with different electronic properties.

    Phthalazine: Shares the quinoxaline core but with different substituents.

Uniqueness: Quinoxaline, 6-bromo-2,3-bis(4-fluorophenyl)- is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential biological activity. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound in research and development .

Properties

CAS No.

647375-45-9

Molecular Formula

C20H11BrF2N2

Molecular Weight

397.2 g/mol

IUPAC Name

6-bromo-2,3-bis(4-fluorophenyl)quinoxaline

InChI

InChI=1S/C20H11BrF2N2/c21-14-5-10-17-18(11-14)25-20(13-3-8-16(23)9-4-13)19(24-17)12-1-6-15(22)7-2-12/h1-11H

InChI Key

OSMMJOLKBSRHAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)N=C2C4=CC=C(C=C4)F)F

Origin of Product

United States

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